molecular formula C24H38N4O6 B7734295 1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide

1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide

Cat. No.: B7734295
M. Wt: 478.6 g/mol
InChI Key: DASWFEKFOJEUKP-UHFFFAOYSA-N
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Description

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is a complex organic compound with a unique structure that includes benzene, piperidine, and carboxamide groups

Properties

IUPAC Name

1-[3-[4-[3-(4-carbamoylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O6/c25-23(31)17-5-9-27(10-6-17)13-19(29)15-33-21-1-2-22(4-3-21)34-16-20(30)14-28-11-7-18(8-12-28)24(26)32/h1-4,17-20,29-30H,5-16H2,(H2,25,31)(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWFEKFOJEUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C(=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperidine and a carboxamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is unique due to its combination of benzene, piperidine, and carboxamide groups, which confer specific chemical and biological properties.

Biological Activity

1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide (CAS No. 101699-76-7) is a complex organic compound notable for its unique structural features that include benzene, piperidine, and carboxamide functionalities. This compound has drawn interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C24H38N4O6
  • Molecular Weight : 478.6 g/mol
  • Structure : The compound features a biphenyl ether structure with piperidine and carboxamide groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and signaling pathways involved in various physiological processes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of cannabinoid receptors (CB1) and fatty acid amide hydrolase (FAAH) pathways, which are critical in cancer progression .
  • Case Study : In vitro studies demonstrated that related compounds inhibited ovarian cancer cell lines at concentrations as low as 1.7 μM .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties:

  • Research Findings : Compounds with similar structures have shown efficacy in reducing inflammation markers in cellular models, indicating that this compound could have therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureMolecular WeightBiological Activity
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-Similar with ethanediyl linkerVariesModerate anti-inflammatory
Benzene, 1,1’-(2-butene-1,4-diyl)bis-Similar with butene linkerVariesAnticancer properties reported

Safety and Toxicology

While the potential therapeutic benefits are promising, safety assessments are crucial for any new compound:

  • Toxicological Studies : Preliminary studies suggest low toxicity at therapeutic doses; however, further research is needed to establish comprehensive safety profiles.

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